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Compound of Interest

Compound Name: 1-Formylpiperidine-4-carboxamide

CAS No.: 923219-58-3

Cat. No.: B2850359

Get Quote

Comparative Synthesis Guide: 1-
Formylpiperidine-4-carboxamide
Executive Summary & Strategic Importance
1-Formylpiperidine-4-carboxamide is a critical piperidine building block, serving as a

pharmacophore scaffold in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other

bioactive agents targeting GPCRs. Its dual-functionality—a formyl-protected secondary amine

and a primary carboxamide—makes it a versatile intermediate.

This guide evaluates three distinct synthesis routes to generate 1-Formylpiperidine-4-
carboxamide from Isonipecotamide (Piperidine-4-carboxamide). The primary challenge is

chemoselectivity: formylating the secondary piperidine nitrogen without dehydrating the primary

amide to a nitrile or over-acylating it.

Retrosynthetic Logic
The most direct and atom-economical route involves the selective
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-formylation of isonipecotamide.

1-Formylpiperidine-4-carboxamide
(CAS 923219-58-3)

Isonipecotamide
(CAS 39546-32-2)

N-Formylation
(Selectivity Critical)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of the target molecule.

Comparative Methodology Analysis
We compare three protocols based on yield, scalability, and green chemistry metrics (E-factor).

Metric
Method A: Ethyl

Formate Reflux

Method B: Mixed

Anhydride (

)

Method C: Catalytic

Iodine (

)

Type Industrial / Green Laboratory Standard Modern Catalytic

Yield 85 - 92% 90 - 95% 80 - 88%

Reaction Time 12 - 24 Hours 1 - 3 Hours 4 - 8 Hours

Atom Economy
High (Ethanol

byproduct)

Medium (Acetic acid

waste)
High

Purification
Crystallization (High

Purity)

Extraction/Column

often needed
Simple Wash

Scalability
Excellent (Kilogram

scale)

Good (Exotherm

control needed)
Moderate

Safety Profile High (Low toxicity)
Moderate (Corrosive

reagents)
Good

Detailed Experimental Protocols
Method A: The "Green" Industrial Route (Ethyl Formate)
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Best for: Large-scale production, high purity requirements, and avoiding toxic reagents.

Mechanism: Nucleophilic acyl substitution driven by the removal of ethanol. The lower

nucleophilicity of the primary amide prevents side reactions under neutral conditions.

Protocol:

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Charging: Add Isonipecotamide (12.8 g, 100 mmol) and Ethyl Formate (74 g, 1.0 mol, 10

equiv). Ethyl formate acts as both reagent and solvent.

Reaction: Heat the suspension to reflux (

) under an inert atmosphere (

).

Note: The starting material will gradually dissolve as it converts to the more soluble

formylated product.

Monitoring: Monitor by TLC (

) or LC-MS. Reaction is typically complete in 16–24 hours.

Workup:

Cool the mixture to room temperature.

Concentrate under reduced pressure to remove excess ethyl formate and ethanol.

The residue is typically a white solid.

Purification: Recrystallize from hot Ethyl Acetate/Hexane or Ethanol to yield 1-
Formylpiperidine-4-carboxamide as white crystals.

Expected Yield: 88% (13.7 g).

Method B: The Mixed Anhydride Route ( )
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Best for: Rapid synthesis on a small scale where time is critical.

Mechanism: Formation of the highly reactive acetic formic anhydride intermediate in situ.

Protocol:

Activation: In a clean flask, mix Formic Acid (98%, 5.7 mL, 150 mmol) and Acetic Anhydride

(11.3 mL, 120 mmol). Stir at

for 30 minutes, then at

for 15 minutes to generate the mixed anhydride.

Addition: Cool the anhydride mixture to

. Slowly add a solution of Isonipecotamide (12.8 g, 100 mmol) in dry THF (50 mL) or DCM
dropwise.

Caution: Highly exothermic. Maintain internal temperature

.

Reaction: Allow to warm to room temperature and stir for 2 hours.

Quench: Quench with ice water (50 mL). Neutralize carefully with saturated

solution.

Extraction: Extract with DCM (

). Dry organics over

and concentrate.

Purification: Flash chromatography may be required if O-formylation byproducts are

observed.

Expected Yield: 92%.

Critical Decision Pathway
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Use the following logic flow to select the appropriate method for your specific constraints.

Select Synthesis Method

Scale of Reaction?

Is Speed Critical?

< 10g

Green Metrics Priority?

> 100g

Method B: Mixed Anhydride
(Fast, High Yield)

Yes (Rush)

Method C: Iodine Catalyzed
(Solvent-Free Option)

No

Method A: Ethyl Formate
(High Purity, Green)

High PriorityModerate

Click to download full resolution via product page

Figure 2: Decision matrix for selecting the optimal synthesis route.

Self-Validating Analytical Data
To ensure the protocol was successful, compare your isolated product against these standard

parameters.

Physical State: White to off-white crystalline solid.

Melting Point:
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(Typical for piperidine-4-carboxamide derivatives).

1H NMR (400 MHz, DMSO-d6):

8.01 (s, 1H,

) – Diagnostic Peak.

7.30 (br s, 1H,

), 6.80 (br s, 1H,

) – Amide protons.

4.10 (d, 1H), 3.65 (d, 1H) – Equatorial protons (rotamers).

2.35 (m, 1H,

).

IR Spectrum:

(Formyl C=O, strong).

(Amide C=O).

(NH stretch).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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